molecular formula C5H7O4S- B14426165 4-Methoxy-4-oxo-3-sulfanylbutanoate CAS No. 84214-67-5

4-Methoxy-4-oxo-3-sulfanylbutanoate

Cat. No.: B14426165
CAS No.: 84214-67-5
M. Wt: 163.17 g/mol
InChI Key: JGRSVXLSEJAAFH-UHFFFAOYSA-M
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Description

4-Methoxy-4-oxo-3-sulfanylbutanoate is an organic compound with the molecular formula C5H8O4S It is characterized by the presence of a methoxy group, a keto group, and a sulfanyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxo-3-sulfanylbutanoate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-4-oxobutanoic acid with thiol reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4-oxo-3-sulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The keto group can participate in redox reactions, influencing cellular processes. The methoxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-oxo-3-phenylbutanoate: Similar structure but with a phenyl group instead of a sulfanyl group.

    4-Methoxy-4-oxobutanoic acid: Lacks the sulfanyl group, making it less reactive in certain types of reactions.

    4-Methoxy-4-oxo-3-thiobutanoate: Similar but with a thiol group instead of a sulfanyl group.

Uniqueness

4-Methoxy-4-oxo-3-sulfanylbutanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84214-67-5

Molecular Formula

C5H7O4S-

Molecular Weight

163.17 g/mol

IUPAC Name

4-methoxy-4-oxo-3-sulfanylbutanoate

InChI

InChI=1S/C5H8O4S/c1-9-5(8)3(10)2-4(6)7/h3,10H,2H2,1H3,(H,6,7)/p-1

InChI Key

JGRSVXLSEJAAFH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(CC(=O)[O-])S

Origin of Product

United States

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